molecular formula C17H23N3O4S B2815301 N-cyclopentyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide CAS No. 1105227-50-6

N-cyclopentyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide

Cat. No.: B2815301
CAS No.: 1105227-50-6
M. Wt: 365.45
InChI Key: FWVSJRLWFCDUDS-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a cyclopentyl group, an oxalamide moiety, and a dioxidoisothiazolidinyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the oxalamide core: This step involves the reaction of cyclopentylamine with oxalyl chloride to form the oxalamide intermediate.

    Introduction of the dioxidoisothiazolidinyl group: This step involves the reaction of the oxalamide intermediate with a suitable isothiazolidine derivative under oxidative conditions to introduce the dioxidoisothiazolidinyl group.

    Final coupling: The final step involves coupling the intermediate with 2-methylphenylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-cyclopentyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclopentyl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
  • N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide
  • N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide

Uniqueness

N-cyclopentyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and industrial utility.

Properties

IUPAC Name

N-cyclopentyl-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-12-7-8-14(20-9-4-10-25(20,23)24)11-15(12)19-17(22)16(21)18-13-5-2-3-6-13/h7-8,11,13H,2-6,9-10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVSJRLWFCDUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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